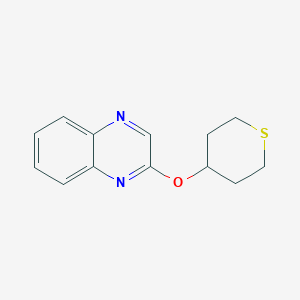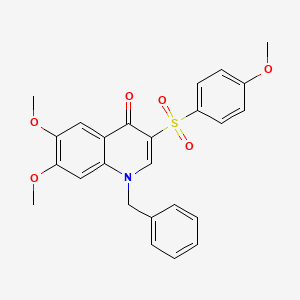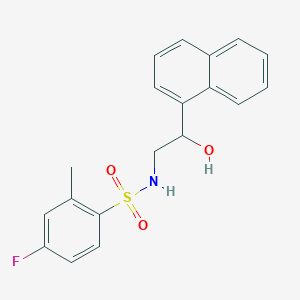![molecular formula C6H6N4OS B2716648 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 210051-31-3](/img/structure/B2716648.png)
2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized as potential antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This method is characterized by step economy, reduced catalyst loading, and easy purification .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis of derivatives based on 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has led to promising results in the field of cancer research. Several compounds exhibited potent anticancer activity against various cell lines, including prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) . Notably, benzothienopyrimidine derivatives incorporating thioxoethanethioamide, pyrimidotetrazine carbothioamide, and hydrazinylglycine moieties demonstrated high activity against PC3 or A549 cell lines. Additionally, thienopyrimidotriazine derivatives and their thienopyrimidinone analogues were preferentially active against these two cell lines.
Antitubercular Potential
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have shown promise as antitubercular agents. Specifically, compound 13b and 29e exhibited excellent antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests that these derivatives could play a crucial role in combating tuberculosis.
Antibacterial and Antifungal Properties
While exploring the biological activity of thieno[2,3-d]pyrimidin-4(3H)-ones, researchers discovered that these compounds possess antibacterial and antifungal properties . Although further studies are needed to fully understand their mechanism of action, this finding highlights their potential in addressing infectious diseases.
Kinase Inhibition
Certain thienopyrimidine derivatives, including those derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have been investigated as kinase inhibitors. These compounds may play a role in modulating cellular signaling pathways, making them relevant in drug discovery and targeted therapies .
Antioxidant and Anti-Inflammatory Effects
The rigid scaffold of thieno[2,3-d]pyrimidine offers opportunities for developing compounds with antioxidant and anti-inflammatory properties. Although specific derivatives need further exploration, this class of molecules holds promise for mitigating oxidative stress and inflammation-related conditions .
CNS Protection and Neuroprotection
Thieno[2,3-d]pyrimidines have been studied for their potential in central nervous system (CNS) protection. While the exact mechanisms remain to be elucidated, these compounds may offer neuroprotective effects, making them relevant in neurodegenerative disease research .
Mecanismo De Acción
Target of Action
Similar thienopyrimidine derivatives have been reported to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .
Mode of Action
It is known that thienopyrimidine derivatives can interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
Similar thienopyrimidine derivatives have been reported to inhibit selectively the pi3k pathway .
Pharmacokinetics
Similar thienopyrimidine derivatives have been reported to have good pharmacokinetic parameters .
Result of Action
Similar thienopyrimidine derivatives have been reported to exhibit anticancer activity against various cancer cell lines .
Action Environment
It is known that the activities of similar compounds can be influenced by various factors, including the presence of substituents in certain positions .
Propiedades
IUPAC Name |
2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c7-10-6-8-4(11)3-1-2-12-5(3)9-6/h1-2H,7H2,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRABEQBPYRUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)

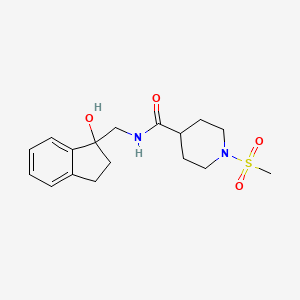


![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)
![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2716579.png)
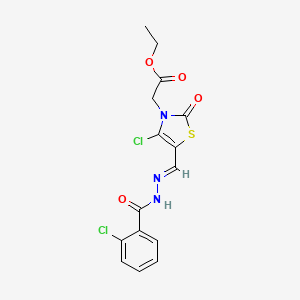
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)
